9-((3-Dimethylaminopropyl)amino)acridine
Description
Historical Context of Acridine (B1665455) Chemistry in Medicinal Research
The journey of acridine in medicinal research began with the discovery of its antibacterial properties. This led to the development of several acridine-based antiseptic agents. google.com A significant milestone was the synthesis of acridine derivatives as potential therapeutic agents, including early antimalarial drugs. The ability of these compounds to combat infections spurred further investigation into their mechanism of action and the potential for broader applications. This historical foundation laid the groundwork for the extensive exploration of acridine derivatives in various therapeutic areas, including oncology.
Rationale for Investigating Acridine Derivatives in Academic Research
The scientific community's sustained interest in acridine derivatives stems from their multifaceted mechanisms of action. A primary mode of action is their ability to intercalate into DNA, inserting the planar acridine ring between the base pairs of the DNA double helix. google.com This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a particularly desirable trait in the development of anticancer agents.
Beyond simple DNA intercalation, acridine derivatives have been shown to inhibit critical enzymes involved in DNA topology and maintenance, such as topoisomerase. nih.gov By stabilizing the topoisomerase-DNA complex, these compounds can induce double-strand breaks in DNA, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. frontiersin.org Furthermore, the versatile acridine scaffold allows for chemical modifications to fine-tune its biological activity, cellular uptake, and target specificity, making it an attractive platform for the design of novel therapeutic and research tools. google.com The potential to develop compounds with selective toxicity towards cancer cells while minimizing effects on healthy tissues continues to drive academic research in this area. nih.gov
Specific Focus on 9-((3-Dimethylaminopropyl)amino)acridine within Acridine Chemistry
Within the extensive family of acridine derivatives, this compound, also known as DAPA, has been a subject of specific investigation. The addition of a dimethylaminopropylamino side chain at the 9-position of the acridine ring significantly influences its physicochemical properties and biological activity.
Research has demonstrated that DAPA and its analogues interact with DNA, a hallmark of acridine-based compounds. Studies on related 6-chloro-substituted 9-[[3-(dimethylamino)propyl]amino]acridines have provided insights into their DNA binding properties. Viscometric titrations with closed circular supercoiled DNA (ccs-DNA) have been used to determine their binding affinities and DNA unwinding angles. For a series of these derivatives, the binding affinities were found to be relatively consistent, while the unwinding angles were also similar, with one exception attributed to its relative dissymmetry causing a "wedge" effect upon intercalation. nih.gov
| Compound Derivative | Binding Affinity (M-1) | Unwinding Angle (°) |
|---|---|---|
| 6-chloro-2-substituted derivatives | ca. 2.0 x 105 | ~17 |
| Derivative 11 | ca. 2.0 x 105 | 12 |
The cellular uptake and cytotoxicity of DAPA and its derivatives have also been a focus of research. A study comparing the non-nitro analogue of nitracrine (B1678954), which is DAPA, with its N-oxide derivatives revealed interesting differences in their biological properties. Cytotoxicity was assessed in Chinese hamster ovary (CHO) AA8 cells under both aerobic and hypoxic conditions. While nitracrine and its N-oxides showed significant hypoxic selectivity, DAPA and its N-oxides did not. nih.gov
| Compound | Hypoxic Cytotoxicity Ratio (HCR) |
|---|---|
| DAPA | 1 |
| DAPA N-oxides | 1 |
Furthermore, studies on the cellular uptake of acridine derivatives have included DAPA as a comparator compound. Research investigating the uptake of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) also examined DAPA. These studies, utilizing high-performance liquid chromatography, have contributed to understanding how these molecules penetrate cells and multicellular layers, which is crucial for their potential therapeutic efficacy. researchgate.net The rapid kinetics of uptake and efflux are important characteristics of these compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-acridin-9-yl-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGUBCUGFXDMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-03-1 (di-hydrochloride) | |
| Record name | C 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40158291 | |
| Record name | C 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13365-37-2 | |
| Record name | 9-(3′-Dimethylaminopropylamino)acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LK54B52H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 9 3 Dimethylaminopropyl Amino Acridine and Its Analogs
Established Synthetic Pathways for the Acridine (B1665455) Core
The construction of the acridine nucleus is the foundational stage in the synthesis of 9-aminoacridine (B1665356) derivatives. Over the years, both classical, high-temperature condensations and more refined, modern catalytic methods have been developed.
Historically, the synthesis of the acridine scaffold relied on forceful reaction conditions. The Bernthsen acridine synthesis, first reported in 1878, involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of zinc chloride at high temperatures (200-270 °C) pharmaguideline.comwikipedia.orgptfarm.plyoutube.com. While historically significant, this method's harsh conditions can limit its applicability for substrates with sensitive functional groups.
Another classical and widely used method is based on the intramolecular cyclization of N-phenylanthranilic acid. This process, often involving an Ullmann condensation of an aniline and a 2-halobenzoic acid to form the N-phenylanthranilic acid intermediate, is a cornerstone for accessing 9-chloroacridine (B74977) nih.govnih.gov. The subsequent cyclization is typically achieved by heating with a dehydrating agent like phosphorus oxychloride (POCl₃), which also installs the chlorine atom at the 9-position, yielding the crucial 9-chloroacridine intermediate pharmaguideline.com.
The Friedländer synthesis offers an alternative route, where an o-aminobenzaldehyde or ketone is condensed with a compound containing a reactive methylene group, such as cyclohexanone, to form the acridine ring system pharmaguideline.comptfarm.plnih.gov.
| Method | Reactants | Conditions | Product | Key Features |
| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid/Anhydride | Zinc Chloride, 200-270°C wikipedia.org | 9-Substituted Acridine | High temperatures; classic method. |
| Ullmann/Cyclization | Aniline, 2-Halobenzoic Acid | 1. Ullmann condensation 2. POCl₃, Heat | 9-Chloroacridine | Versatile route to the key 9-chloro intermediate. pharmaguideline.com |
| Friedländer Synthesis | o-Aminobenzaldehyde, Cyclohexanone | Heat | Substituted Acridine | Forms the heterocyclic ring via condensation. ptfarm.pl |
Modern organic synthesis has sought to develop milder and more efficient pathways to the acridine core. One innovative strategy deviates from the Ullmann condensation by using salicylic (B10762653) acid derivatives. In this approach, a salicylic acid is activated as an aryl triflate, which then undergoes a Buchwald-Hartwig coupling with a substituted aniline to form a diarylamine intermediate. This intermediate is then cyclized to generate the 9-chloroacridine core nih.gov. This method expands the range of commercially available starting materials that can be used.
Another contemporary approach involves palladium-catalyzed reactions. A one-pot synthesis has been developed where bis(2-bromophenyl)amine reacts with a terminal alkyne in the presence of a palladium catalyst and a diamine base. This process proceeds via an initial Sonogashira coupling followed by an intramolecular cyclization to directly form the 9-substituted acridine scaffold nih.gov. This method offers rapid access to a variety of acridine derivatives under relatively mild conditions compared to classical syntheses.
Synthesis of the Dimethylaminopropyl Side Chain Precursors
The side chain, 3-dimethylaminopropylamine (DMAPA), is a crucial component that imparts specific physicochemical properties to the final molecule. It is an entirely synthetic compound not found in nature guidechem.com. The primary industrial synthesis involves a two-step process. First, dimethylamine is added to acrylonitrile in a Michael addition reaction to produce 3-(dimethylamino)propionitrile (DMAPN) chemicalbook.comgoogle.com. Subsequently, the nitrile group of DMAPN is reduced to a primary amine via catalytic hydrogenation, often using a sponge nickel (Raney nickel) catalyst, to yield 3-dimethylaminopropylamine chemicalbook.comgoogle.comgoogle.com.
An alternative, though less common, route involves the nucleophilic substitution reaction between dimethylamine and a suitable precursor like 3-chloropropylamine guidechem.com.
Purification and Spectroscopic Confirmation Techniques
The successful synthesis of 9-((3-Dimethylaminopropyl)amino)acridine and its analogs necessitates rigorous purification to remove starting materials, byproducts, and other impurities. Following purification, a combination of spectroscopic methods is employed to unequivocally confirm the structure and assess the purity of the final compound.
Purification Techniques:
A variety of purification methods are utilized, often in combination, to achieve a high degree of purity for 9-aminoacridine derivatives.
Recrystallization: This is a common and effective technique for purifying solid compounds. The choice of solvent is critical and is based on the principle that the target compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature, while impurities remain soluble at the lower temperature. For 9-aminoacridine derivatives, solvents such as ethanol, acetone, and diethyl ether, or a double solvent system like ethanol/ether, are frequently employed. rsc.orggoogle.com The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.
Chromatography: Chromatographic techniques are indispensable for the separation of complex mixtures and the purification of compounds with similar polarities.
Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A common mobile phase for 9-aminoacridine derivatives is a mixture of chloroform and methanol. mdpi.com
Column Chromatography: For larger-scale purification, column chromatography using silica gel as the stationary phase is often the method of choice. The selection of the eluent is guided by TLC analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis of purity and for preparative purification. Reverse-phase HPLC methods are commonly used for 9-aminoacridine compounds, often with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. researchgate.net
Spectroscopic Confirmation:
Once purified, the identity and structural integrity of this compound and its analogs are confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.
¹H NMR: Provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons on the acridine ring, the methylene protons of the propyl side chain, and the methyl protons of the dimethylamino group.
¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for 9-aminoacridine derivatives include N-H stretching vibrations, C-H stretching of aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the acridine ring system. mdpi.com
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can also offer structural information through the analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
Table 1: Representative Spectroscopic Data for 9-Aminoacridine Derivatives
| Spectroscopic Technique | Characteristic Signals/Peaks for a Representative 9-Aminoacridine Analog |
| ¹H NMR (in DMSO-d₆) | Aromatic Protons (Acridine Ring): δ 7.3-8.5 ppm (multiplets) Side Chain Protons (-CH₂-): δ 1.8-4.0 ppm (multiplets) Terminal Methyl Protons (-N(CH₃)₂): ~δ 2.2 ppm (singlet) mdpi.com |
| ¹³C NMR (in DMSO-d₆) | Aromatic Carbons (Acridine Ring): δ 114-155 ppm Side Chain Carbons (-CH₂-): δ 25-50 ppm Terminal Methyl Carbons (-N(CH₃)₂): ~δ 45 ppm mdpi.com |
| IR (KBr, cm⁻¹) | N-H Stretch: ~3300-3400 cm⁻¹ Aromatic C-H Stretch: ~3000-3100 cm⁻¹ Aliphatic C-H Stretch: ~2800-3000 cm⁻¹ C=C and C=N Stretch (Aromatic): ~1450-1650 cm⁻¹ mdpi.com |
| Mass Spectrometry (MS) | [M+H]⁺ corresponding to the molecular weight of the specific derivative. |
Note: The data presented in this table are representative and are based on reported values for structurally similar 9-aminoacridine derivatives. The exact chemical shifts and peak positions will vary depending on the specific analog and the solvent used for analysis.
Design and Synthesis of Structurally Modified Analogs
The planar tricyclic structure of the acridine ring and the nature of the substituent at the 9-position are key determinants of the biological activity of this class of compounds. Consequently, significant research efforts have been directed towards the design and synthesis of structurally modified analogs of this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents. These modifications can be broadly categorized into three main areas: alterations to the acridine ring system, variations of the side chain at position 9, and the introduction of heteroatoms or specific functional groups for academic study.
Modifications on the Acridine Ring System
Modifications to the acridine core are undertaken to modulate the electronic properties, planarity, and steric bulk of the molecule, which in turn can influence its interaction with biological targets such as DNA and various enzymes.
Substitution on the Acridine Ring: The introduction of various substituents at different positions on the acridine ring is a common strategy. For instance, the presence of electron-donating groups like methoxy (-OCH₃) or electron-withdrawing groups like chloro (-Cl) can significantly impact the biological activity. researchgate.net The synthesis of these substituted analogs typically starts from a correspondingly substituted N-phenylanthranilic acid, which is then cyclized to form the substituted 9-chloroacridine intermediate.
Fusion of Additional Rings: To extend the planar aromatic system and introduce new functionalities, other heterocyclic rings can be fused to the acridine core. For example, the synthesis of pyrido[b]acridines, where a pyridine ring is fused to the 'b' face of the acridine nucleus, has been explored. nih.gov Thiazolidinone-acridines have also been synthesized, demonstrating the versatility of modifying the core structure. rsc.org These more complex structures are often pursued for their potential as novel anticancer agents. The synthesis of such fused systems often involves multi-step reaction sequences, starting from appropriately functionalized acridine or precursor molecules. nih.gov
Variations of the Side Chain at Position 9
The side chain at the 9-position of the acridine ring plays a crucial role in the molecule's solubility, basicity, and its ability to interact with biological macromolecules. The synthesis of analogs with varied side chains is typically achieved through the nucleophilic substitution of 9-chloroacridine with a diverse range of primary or secondary amines. nih.gov
Altering the Length and Branching of the Alkyl Chain: The length of the alkyl chain connecting the acridine ring to the terminal amino group can be varied. For example, analogs with ethyl, propyl, butyl, and longer chains have been synthesized to investigate the optimal distance for biological interactions. Branching on the alkyl chain can also be introduced to alter the steric properties of the side chain.
Modification of the Terminal Amino Group: The nature of the terminal amino group can be modified to influence the basicity and hydrogen bonding capacity of the molecule. This includes the synthesis of analogs with different N-alkyl substituents (e.g., diethylamino instead of dimethylamino) or the incorporation of the terminal nitrogen into a heterocyclic ring system, such as piperidine or morpholine.
Incorporation of Other Functional Groups: The side chain can be further functionalized by incorporating other chemical moieties. For example, amino acids have been attached to the 9-position of the acridine ring to create hybrid molecules with potentially enhanced biological activity and altered cellular uptake properties. mdpi.com
Table 2: Examples of Side Chain Variations at Position 9
| Side Chain Structure | Rationale for Modification |
| -NH-(CH₂)₂-N(C₂H₅)₂ | Investigating the effect of bulkier terminal alkyl groups on activity. |
| -NH-(CH₂)₄-NH₂ | Studying the impact of a longer, more flexible linker with a primary amine. |
| -NH-CH₂-CH(OH)-CH₂-N(CH₃)₂ | Introduction of a hydroxyl group to increase polarity and potential for hydrogen bonding. |
| -NH-(CH₂-CH₂-O)₂-CH₂-CH₂-NH₂ | Incorporation of an ether linkage to enhance flexibility and solubility. |
| -NH-(CH₂)₃- (piperidine) | Introduction of a cyclic amine to restrict conformational freedom. |
Introduction of Heteroatoms or Functional Groups for Academic Study
For academic research, the introduction of specific heteroatoms or functional groups into the acridine scaffold serves to probe the mechanisms of action, understand electronic effects, and develop novel molecular tools.
Introduction of Additional Nitrogen Atoms (Aza-acridines): Replacing one or more of the carbon atoms in the acridine ring with a nitrogen atom leads to the formation of aza-acridines (e.g., diaza-acridines). researchgate.net This modification significantly alters the electronic distribution, basicity, and hydrogen bonding capabilities of the aromatic system. The synthesis of these hetero-acridines often involves the condensation of aromatic diamines with ortho-quinones or related precursors. researchgate.net These analogs are of academic interest for studying the role of the nitrogen atoms in DNA intercalation and enzyme inhibition.
Introduction of Nitro Groups: Nitroacridine derivatives, such as those with a nitro group at the 1- or 2-position, have been synthesized for biological evaluation. researchgate.net The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the acridine ring and its reactivity. These compounds are often studied for their potential as anticancer agents.
Introduction of Azido Groups: The introduction of an azido (-N₃) group, for instance at the 9-position, creates a versatile chemical handle. The azido group can participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to conjugate the acridine moiety to other molecules of interest, including biomolecules or fluorescent probes. uni.lu This approach is valuable for creating targeted drug delivery systems or molecular probes for academic research.
Investigations into Molecular Interactions of 9 3 Dimethylaminopropyl Amino Acridine
DNA Intercalation Studies
The primary mechanism by which 9-aminoacridine (B1665356) derivatives interact with nucleic acids is through intercalation, where the planar acridine (B1665455) ring inserts itself between adjacent base pairs of the DNA double helix. This interaction is further stabilized by the protonated side chain lying in the DNA groove.
The strength of the interaction between 9-aminoacridine derivatives and DNA is quantified by the binding affinity. Various biophysical techniques are employed to determine this, including spectrophotometric titration, fluorimetric analysis, and viscometric titrations. nih.govnih.gov For instance, studies on closely related 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines, using viscometric titrations with covalently closed circular superhelical DNA, determined the binding affinities to be approximately 2.0 x 10⁵ M⁻¹. nih.gov Other common methods used to study the binding specificity of 9-amino acridines to DNA include fluorescence titration assays and competitive dialysis. nih.gov These techniques rely on observing changes in the spectral properties of the molecule upon binding to DNA or its ability to displace other DNA-binding molecules.
| Compound | Method | Binding Affinity (K) |
| 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines | Viscometric Titration | ~2.0 x 10⁵ M⁻¹ nih.gov |
This interactive table summarizes the binding affinity data for a closely related derivative.
While classic intercalation into the B-form of DNA is a well-established interaction mode, research has shown that 9-aminoacridine derivatives can also exhibit selectivity for other DNA secondary structures. nih.govuea.ac.uk Notably, these compounds have been found to bind with high affinity to G-quadruplexes, which are higher-order DNA structures formed in guanine-rich sequences, such as those found in telomeres. nih.gov Structural models indicate that these compounds bind between the G-tetrads of the quadruplex structure, an interaction stabilized by significant π-π stacking. nih.gov This selective binding to G-quadruplexes is a distinct mechanism from the canonical intercalation into duplex DNA. nih.govnih.gov
The binding of intercalators can be influenced by the local DNA sequence and its topology. The use of superhelical DNA in binding studies with 6-chloro-substituted derivatives of 9-((3-Dimethylaminopropyl)amino)acridine highlights the importance of DNA topology, as the unwinding of the helix by the intercalator relieves superhelical stress. nih.gov While extensive sequence-specificity data for the parent compound is limited, structural studies on related acridine carboxamides have shown intercalation into sequences such as d(CGTACG)₂, indicating binding within alternating purine-pyrimidine tracts. nih.gov The biological activity of 1-nitro derivatives has been shown to depend not only on intercalation but also on covalent binding and crosslink formation within the cell. nih.gov
A direct consequence of intercalation is the unwinding of the DNA double helix to accommodate the inserted molecule. The extent of this unwinding can be quantified by DNA unwinding assays. For the 6-chloro derivatives of this compound, viscometric titrations determined the unwinding angle to be approximately 17 degrees, a value comparable to that of the well-known intercalator ethidium. nih.gov This unwinding action is directly linked to the inhibition of DNA-processing enzymes like topoisomerases. Acridine-based agents are known to act as catalytic inhibitors of topoisomerase II, interfering with its function without generating the DNA strand breaks associated with topoisomerase poisons. nih.gov
| Compound | Method | Unwinding Angle |
| 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines | Viscometric Titration | ~17° nih.gov |
This interactive table presents the DNA unwinding angle for a closely related derivative.
RNA Binding Interactions
While DNA is often considered the primary target for intercalating agents, interactions with RNA molecules are also of significant interest. The structural diversity of RNA allows for various binding modes beyond classical intercalation.
Investigations have demonstrated that the simpler acridine compound, 9-aminoacridine (9AA), can bind to RNA in vitro. nih.govnih.gov This interaction has significant biological consequences, as studies have shown that 9AA is an inhibitor of ribosome biogenesis. nih.govmerckmillipore.com The compound affects both the transcription of ribosomal RNA precursors (pre-rRNA) and the subsequent processing and maturation of these transcripts. nih.govnih.gov This interference with pre-rRNA metabolism suggests a direct or indirect interaction with ribosomal RNA, identifying it as a distinct molecular target for the acridine scaffold. nih.gov
| Compound | RNA Target | Observed Effect |
| 9-Aminoacridine (9AA) | Ribosomal RNA (pre-rRNA) | Inhibition of pre-rRNA transcription and processing nih.govnih.gov |
This interactive table summarizes the observed effects of the core acridine structure on RNA.
RNA Structure-Dependent Binding Mechanisms
While the interaction of acridine derivatives with DNA is well-documented, their binding to RNA is also a critical aspect of their molecular activity. Research indicates that 9-aminoacridines can bind to RNA, and this interaction is likely a contributing factor to their ability to inhibit post-transcriptional steps in pre-rRNA maturation. nih.gov In vitro studies using a fluorescent intercalator displacement assay have demonstrated that 9-aminoacridine (9AA) can readily bind to RNA. nih.gov This binding is thought to interfere with pre-rRNA processing, a crucial step in ribosome biogenesis. nih.gov
The structure of the RNA molecule appears to play a significant role in the binding affinity and specificity of acridine derivatives. For instance, an aminoacridine derivative has been identified that selectively binds to GAAA tetraloops in RNA. nih.gov This particular derivative, AD2, was found to bind to a GAAA tetraloop in a 2:1 ratio with dissociation constants of 1.0 and 4.0 μM. nih.gov Notably, AD2 exhibits an approximately 20-fold higher affinity for tetraloop RNA compared to double-stranded RNA and a 9-fold higher affinity compared to single-stranded RNA. nih.gov This suggests that the specific three-dimensional conformation of the RNA, such as a hairpin loop, provides a unique binding pocket for the acridine compound.
Furthermore, studies on conjugates of 9-aminoacridine with aminoglycosides have highlighted the potential for targeting specific RNA structures. These conjugates have shown high affinity for the HIV-1 Rev response element (RRE), with dissociation constants in the nanomolar range. researchgate.net The specificity for the RRE, however, varies depending on the linker length between the acridine and aminoglycoside moieties, as well as the identity of the aminoglycoside itself. researchgate.net For example, a neomycin-acridine conjugate with the shortest linker length demonstrated the most optimal RRE specificity. researchgate.net These findings underscore the principle that the binding of 9-aminoacridine derivatives to RNA is not random but can be directed by the structural motifs present within the RNA molecule.
Protein and Enzyme Binding Dynamics
The biological effects of this compound are also mediated through its interactions with a variety of intracellular proteins and enzymes. These interactions can lead to the modulation of critical cellular processes.
The primary protein targets of many acridine derivatives are enzymes that modulate the structure and function of DNA.
Extensive research has focused on the interaction of 9-aminoacridine derivatives with topoisomerases. These enzymes are crucial for resolving topological issues in DNA during replication, transcription, and recombination. Certain 3,9-disubstituted acridine derivatives have been shown to inhibit both topoisomerase I and topoisomerase IIα. nih.gov The binding constants for these derivatives with DNA, a prerequisite for their enzyme-inhibitory action, have been calculated to be in the range of 2.81–9.03 × 10⁴ M⁻¹. nih.gov Amsacrine, a well-known anticancer agent and a 9-aminoacridine derivative, was the first synthetic compound identified as a topoisomerase II poison. nih.govnih.gov Topoisomerase poisons act by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks. nih.gov
In addition to topoisomerases, 9-aminoacridine has been shown to inhibit the in vitro activity of DNA-primed RNA polymerase from Escherichia coli. nih.gov Kinetic studies of this inhibition have revealed a competitive mechanism. nih.gov Plots of the reciprocal of the reaction rate versus the reciprocal of the DNA concentration were linear and shared a common intercept in the presence of 9-aminoacridine, which is characteristic of competitive inhibition. nih.gov This suggests that the acridine molecule may compete with the nucleoside triphosphate substrates for binding to the polymerase, or it may bind to the DNA in a way that prevents the enzyme from proceeding with transcription. nih.gov
Information regarding the direct interaction of this compound with DNA helicases is limited in the available scientific literature.
While direct competitive inhibition and enzyme poisoning are primary mechanisms of action, the potential for allosteric modulation of DNA-modifying enzymes by acridine derivatives is an area of interest. Allosteric inhibitors act by binding to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. While there is extensive research on allosteric inhibitors of topoisomerases, specific studies detailing the allosteric modulation of topoisomerases, helicases, or polymerases by this compound are not prominently available.
Beyond DNA-modifying enzymes, 9-aminoacridine derivatives have been shown to interact with other intracellular proteins. A notable example is the binding of 9-aminoacridine (9AA) to hemoglobin. nih.gov Spectroscopic and calorimetric studies have confirmed the formation of a stable ground-state complex between 9AA and hemoglobin. nih.gov This interaction is characterized by static fluorescence quenching, indicating a non-transient binding event. nih.gov
Another significant finding is the direct binding of certain 9-aminoacridine derivatives to the transcription factor FoxP3. nih.gov This interaction was shown to interfere with the DNA-binding activity of FoxP3, thereby inhibiting its regulatory function in T-cells. nih.gov There is a lack of specific in vitro studies on the binding of this compound to structural proteins, such as those of the cytoskeleton, or to transport proteins.
The thermodynamic parameters of ligand-protein interactions provide valuable insights into the forces driving the binding event. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the enthalpy (ΔH) and, by extension, the entropy (ΔS) and Gibbs free energy (ΔG) of binding.
Calorimetric studies of the interaction between 9-aminoacridine (9AA) and hemoglobin have revealed that the binding is an endothermic process. nih.gov Despite the unfavorable enthalpy change, the binding is driven by a significant positive entropy change. nih.gov This indicates that hydrophobic interactions and the release of bound water molecules are likely the primary forces stabilizing the complex.
Table 1: Thermodynamic Parameters for the Binding of 9-Aminoacridine (9AA) to Hemoglobin
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Nature | Endothermic | Heat is absorbed upon binding. |
| Driving Force | Entropy-driven | The increase in disorder (entropy) is the main contributor to the spontaneity of the binding. |
For the interaction of 3,9-disubstituted acridine derivatives with DNA, a strong positive correlation has been observed between the change in entropy (ΔS°) and the binding constants (KB) for a series of phenylalkyl derivatives. nih.gov This suggests that for these compounds, an increase in entropy upon binding leads to a stronger interaction with DNA. nih.gov
Table 2: Correlation of Thermodynamic and Binding Parameters for Acridine Derivatives with DNA
| Acridine Derivative Series | Correlation between ΔS° and KB | Implication |
|---|---|---|
| 3,9-disubstituted phenylalkyl acridines | Strong positive correlation | Increased entropy favors stronger DNA binding. nih.gov |
Interaction with DNA-Modifying Enzymes (e.g., topoisomerases, helicases, polymerases)
Membrane Interaction Studies
The study of how drug candidates interact with cell membranes is a critical area of pharmacological research. For acridine derivatives, their planar aromatic structure and potential for ionization suggest a likelihood of significant membrane interaction, which could influence their cellular uptake, distribution, and ultimately their biological activity.
Interactions with Phospholipid Bilayers (e.g., liposome (B1194612) models)
There is a notable absence of specific research detailing the direct interaction of this compound with liposome models. Liposomes, which are artificially prepared vesicles made of a lipid bilayer, are standard tools for studying how compounds engage with cell membranes. Such studies would typically involve techniques like fluorescence spectroscopy, isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) to characterize the binding affinity and thermodynamic parameters of the interaction.
Without experimental data, a hypothetical interaction model would suggest the planar acridine ring intercalating into the hydrophobic acyl chain region of the bilayer, with the protonated dimethylaminopropyl group anchoring at the more polar headgroup interface. However, this remains speculative without direct experimental validation.
Impact on Membrane Fluidity and Permeability (in vitro models)
Similarly, specific data on how this compound affects membrane fluidity and permeability is not extensively documented. Studies on membrane fluidity often employ techniques like fluorescence anisotropy using probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in the mobility of the lipid acyl chains upon introduction of the compound. An increase in fluidity would be indicated by a decrease in fluorescence anisotropy, while a rigidifying effect would lead to an increase.
The impact of a molecule on membrane permeability is often assessed using vesicle-based assays that measure the leakage of entrapped fluorescent dyes. An increase in permeability would suggest that the compound disrupts the integrity of the lipid bilayer.
Given the structural characteristics of this compound, it is plausible that its insertion into the phospholipid bilayer could alter the packing of the lipid molecules. This could lead to an increase in membrane fluidity and potentially enhance its permeability. However, the extent of these effects would be dependent on the concentration of the compound and the specific lipid composition of the model membrane. Without dedicated studies, any discussion on its specific impact remains conjectural.
Cellular and Subcellular Studies of this compound (In Vitro Focus)
Computational Chemistry and Molecular Modeling Approaches
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of acridine (B1665455) derivatives. Such calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics researchgate.netijcce.ac.ir.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govyoutube.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity nih.gov.
For acridine derivatives, DFT calculations are used to map the electron density distribution across the molecule. The planar acridine ring typically features delocalized π-electrons, which is crucial for its chemical properties. The HOMO is often distributed over the acridine ring system, while the LUMO may also be located on this moiety. The protonation state of the molecule, particularly at the side chain's tertiary amine and the acridine ring nitrogen, can significantly influence the electronic properties and charge distribution, which in turn affects solubility and interactions with biological targets nih.gov. Natural Bond Orbital (NBO) analysis is another computational technique used to study charge delocalization and hyperconjugative interactions within the molecule researchgate.netresearchgate.net.
Table 1: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω | Describes the electron-accepting capability. |
This table presents key descriptors typically calculated via quantum mechanical methods to assess molecular reactivity and stability.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules researchgate.netresearchgate.net. This method calculates the energies of electronic transitions from the ground state to various excited states. For acridine derivatives, TD-DFT calculations can accurately predict the absorption maxima (λmax) corresponding to π→π* transitions within the conjugated acridine chromophore. The results of these calculations are often in good agreement with experimental spectra and can help assign specific electronic transitions to the observed absorption bands ijcce.ac.irresearchgate.net. The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM), which allows for the prediction of solvatochromic shifts researchgate.net.
Molecular Docking Simulations with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as DNA or a protein. This method is crucial for understanding the structural basis of a molecule's biological activity.
The primary mechanism by which many 9-aminoacridine (B1665356) derivatives exert their biological effects is through intercalation into DNA. This process involves the insertion of the planar acridine ring between adjacent base pairs of the DNA double helix jscimedcentral.comnih.gov. Docking simulations can predict the most favorable intercalation sites (e.g., GC-rich vs. AT-rich regions) and the specific geometry of the complex.
The binding is stabilized by a combination of van der Waals forces, hydrophobic interactions, and electrostatic interactions between the acridine ring and the DNA bases. The positively charged side chain, such as the (3-dimethylaminopropyl)amino group, plays a critical role by interacting with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the complex. X-ray crystallography studies on similar compounds, like 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide bound to a d(CGTACG)₂ hexamer, have provided detailed atomic-level confirmation of this binding mode, showing the acridine ring intercalated and the side chain positioned in the DNA groove nih.gov. Viscometric titrations with DNA have been used experimentally to determine the binding affinities and unwinding angles for related compounds, providing data that can validate computational models nih.gov.
Besides DNA, proteins such as topoisomerases are key targets for acridine derivatives jscimedcentral.comijper.org. Topoisomerase II is an enzyme that manages DNA tangles, and its inhibition can lead to cell death. Molecular docking studies have been performed on various 9-anilinoacridine derivatives to investigate their binding to the DNA-topoisomerase II ternary complex scienceforecastoa.comijper.org.
These simulations place the acridine moiety in the DNA intercalation site and predict interactions between the ligand's side chains and amino acid residues in the protein's active site. Key interactions often include hydrogen bonds and hydrophobic contacts. The output of a docking simulation is typically a scoring function (e.g., GLIDE score), which estimates the binding affinity ijper.org. By comparing the scores and binding modes of different derivatives, structure-activity relationships (SAR) can be established, guiding the design of more potent inhibitors scienceforecastoa.com. The energy landscape can be further explored by calculating interaction energies, which can be broken down into electrostatic, van der Waals, and solvation components to understand the driving forces of binding frontiersin.orgchemistryviews.org.
Table 2: Example Docking Scores of Substituted 9-Anilinoacridines against Topoisomerase-II (1ZXM)
| Compound | Glide Score (kcal/mol) | Interacting Residues (Example) |
| Derivative 1a | -5.7 | SER 149, GLN 152 |
| Derivative 1c | -6.5 | ARG 162, TYR 165 |
| Derivative 1f | -7.2 | SER 149, ASP 153 |
| Derivative 1k | -8.06 | GLN 152, ARG 162 |
| Ledacrine (Standard) | -5.24 | SER 149 |
Data adapted from studies on oxazine substituted 9-anilinoacridines to illustrate typical docking results against human topoisomerase II ijper.org. Scores represent the estimated binding affinity.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time researchgate.netmdpi.com. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, solvent effects, and the stability of interactions youtube.com.
MD simulations have been used to study the interaction of 9-aminoacridine with DNA duplexes nih.gov. These studies can analyze the stability of the intercalated complex, the flexibility of the DNA helix upon binding, and the dynamic behavior of the ligand's side chain within the DNA grooves. Such simulations can also be used to calculate binding free energies, providing a more rigorous estimation of binding affinity than docking scores alone nih.govmdpi.com. When applied to protein-ligand complexes, MD simulations can reveal how the protein's conformation adapts to the ligand and can identify key stable interactions that are maintained throughout the simulation, offering a more complete understanding of the binding mechanism rutgers.edu.
Conformational Dynamics of the Compound in Solution
The biological activity of "9-((3-Dimethylaminopropyl)amino)acridine" is intrinsically linked to its three-dimensional structure and flexibility in a solution environment. The side chain, in particular, can adopt various conformations that dictate its ability to interact with biomolecular targets.
Computational studies on substituted 9-aminoacridines reveal that their stability and conformation are influenced by several factors. The rate of hydrolysis, a key aspect of stability, is dependent on the delocalization across the C9-N15 bond (the bond connecting the amino group to the acridine ring) and steric effects. nih.gov Ab initio quantum mechanics calculations, including analysis of bond orders and conformational energies, show that steric hindrance can force the C9-N15 bond into a less stable conformation, diminishing delocalization and leading to more rapid hydrolysis. nih.gov For "this compound", the flexibility of the dimethylaminopropyl side chain allows it to explore a range of conformations. The optimal distance between amino groups in related compounds has been found to be two or three methylene units, suggesting the propyl linker in this compound is well-suited for biological interactions. researchgate.net
Stability of Ligand-Biomolecule Complexes
A primary mechanism of action for many acridine derivatives is their interaction with DNA. mdpi.comnih.gov "this compound" and its analogues are known to form stable complexes with DNA, typically through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net
The stability of these complexes is governed by a combination of forces:
π-π stacking interactions: Between the aromatic acridine core and the DNA base pairs. mdpi.com
Electrostatic interactions: The protonated side chain of the compound interacts favorably with the negatively charged phosphate backbone of DNA.
Hydrogen bonding: Potential for hydrogen bonds between the amino group and functional groups on the DNA bases.
Studies on similar 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines have determined binding affinities with DNA to be around 2.0 x 10^5 M⁻¹ and DNA unwinding angles close to 17 degrees, indicative of strong intercalative binding. nih.gov The general insensitivity of these binding constants to substituent changes on the acridine ring suggests that the formal charge on the ring plays a dominant role in the interaction. nih.gov Beyond DNA, computational docking studies have explored the binding of acridine derivatives to protein targets like human topoisomerase IIα and vascular endothelial growth factor receptor 2 (VEGFR2), revealing that these compounds can form stable binding interactions within the active sites of these enzymes. nih.govjppres.com For example, some amide-based acridine derivatives have shown higher binding affinities for VEGFR2 than the known inhibitor sorafenib, with interactions stabilized by multiple hydrogen bonds. jppres.com
Solvent Effects on Binding and Dynamics
Research on acridine has shown that the structure of molecular aggregates in solution is solvent-dependent. researchgate.net For instance, the pattern of self-association for acridine is similar in chloroform, methanol, and carbon tetrachloride but differs in acetone. researchgate.net This suggests that the specific interactions between the solute and solvent molecules can dictate the preferred intermolecular arrangements, which can, in turn, influence how the molecule presents itself to a binding partner like DNA or a protein. researchgate.net Solvent molecules can also directly participate in the binding event, for example, by forming bridging hydrogen bonds or by being displaced from the binding site, which has an entropic contribution to the binding free energy. The electronic absorption spectra of acridine derivatives are also known to be affected by the solvent, indicating that the solvent environment alters the electronic distribution within the molecule, which can impact its interaction potential. dntb.gov.ua
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. optibrium.comresearchwithrowan.com This approach is valuable for understanding the structural requirements for a desired biological effect and for predicting the activity of new, unsynthesized compounds. nih.gov
Derivation of QSAR Descriptors
To build a QSAR model, the chemical structure of each compound must be converted into a set of numerical values known as molecular descriptors. nih.gov For acridine derivatives, a wide range of descriptors can be calculated to capture various aspects of their molecular structure. researchgate.netresearchgate.net
Table 1: Common QSAR Descriptors for Acridine Derivatives
| Descriptor Class | Specific Examples | Description |
|---|---|---|
| Hydrophobic | logP | The logarithm of the n-octanol-water partition coefficient, representing the molecule's lipophilicity. researchgate.net |
| Topological | Valence Connectivity Index (Vx), Information Content Index (IDS) | Numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. researchgate.net |
| WHIM (Weighted Holistic Invariant Molecular) | G3m, G2p, G3p | 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. researchgate.net |
| Physicochemical | Molar Refractivity (MR), Molar Volume (MV) | Descriptors related to the bulk and electronic properties of the molecule. researchgate.net |
| Quantum Chemical | HOMO/LUMO energies, Atomic Charges | Descriptors derived from quantum mechanical calculations that describe the electronic properties of the molecule. researchgate.net |
| Indicator Variables | I3 | Binary variables used to denote the presence or absence of a specific structural feature or substituent at a particular position. researchgate.net |
The selection of relevant descriptors is a critical step in QSAR modeling, as they form the basis for the correlation with biological activity. chemrevlett.com
Predictive Modeling of In Vitro Biological Activities
Once descriptors are calculated for a series of acridine analogues with known biological activities (e.g., IC50 values for cancer cell lines or DNA binding constants), statistical methods are used to build a predictive model. researchgate.netresearchgate.net Multiple Linear Regression (MLR) is a common technique used to create an equation that relates the descriptors to the activity. chemrevlett.com
For example, a QSAR study on phenylamino-acridine derivatives used a combination of topological (IDS), physicochemical (MR), and indicator (I3) parameters to model DNA binding affinity (logK). researchgate.net One of the derived models was:
logK = 0.0267(± 0.0053) MR + 0.2734(±0.0767) IDS + 2.8931 researchgate.net
This equation indicates that both molar refractivity and the information content index positively correlate with DNA binding affinity for that series of compounds. Such models suggest that electronic effects of substituents, hydrophobicity, and steric effects are key factors influencing the activity of 9-aminoacridines. researchgate.net The predictive power of these models must be rigorously validated using techniques like cross-validation and external test sets to ensure their reliability for forecasting the activity of new compounds. nih.govu-strasbg.fr
Virtual Screening and Lead Optimization (academic drug discovery perspective)
From an academic drug discovery standpoint, computational methods are essential for identifying and refining new therapeutic agents based on the "this compound" scaffold.
Virtual Screening: This process involves using a computational model to search large chemical databases for molecules that are likely to be active against a specific biological target. If a validated QSAR model for a particular activity (e.g., topoisomerase II inhibition) has been developed for the acridine class, it can be used to rapidly screen thousands of virtual compounds. researchwithrowan.comnih.gov Alternatively, structure-based virtual screening, or molecular docking, can be used. In this approach, the 3D structure of a target protein (e.g., from the Protein Data Bank) is used as a receptor, and candidate molecules are computationally "docked" into the active site to predict their binding affinity and pose. nih.gov A study on acridone derivatives used this method to screen compounds against the ATPase domain of human topoisomerase IIα, identifying several candidates with favorable binding interactions. nih.gov
Lead Optimization: Once an initial "hit" compound like "this compound" is identified, computational modeling guides its optimization into a "lead" compound with improved properties. nih.gov QSAR models can suggest specific structural modifications to enhance biological activity. researchgate.net For example, if a model indicates that higher lipophilicity in a certain region increases activity, chemists can synthesize analogues with appropriate substituents. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time, helping to refine the interactions between the compound and its target. mdpi.com These computational approaches accelerate the design-synthesize-test cycle, allowing for a more rational and efficient exploration of the chemical space around the acridine scaffold to develop analogues with enhanced therapeutic potential. nih.gov
Advanced Spectroscopic and Biophysical Characterization Techniques
UV-Visible Absorption Spectroscopy for Interaction Analysis
UV-Visible absorption spectroscopy is a fundamental technique used to monitor the binding of 9-((3-Dimethylaminopropyl)amino)acridine to biomolecules, particularly nucleic acids. The interaction typically involves the insertion of the planar acridine (B1665455) ring between the base pairs of DNA, a process known as intercalation. This process leads to distinct and measurable changes in the electronic absorption spectrum of the molecule.
Hypochromism and Bathochromic Shifts upon Biomolecular Binding
When this compound or similar aminoacridines intercalate into the DNA double helix, characteristic changes in their UV-Vis absorption spectra are observed. These changes are primarily hypochromism and a bathochromic shift (redshift).
Hypochromism : This refers to a decrease in the molar absorptivity of the acridine chromophore. It arises from the electronic coupling between the acridine ring and the DNA base pairs upon intercalation. The stacking interactions restrict the electronic transitions of the acridine molecule, leading to a reduction in absorption intensity.
Bathochromic Shift : This is a shift of the absorption maximum to a longer wavelength. The intercalation of the acridine ring into the relatively nonpolar environment between the DNA base pairs, compared to the aqueous solvent, lowers the energy of the electronic transition, resulting in a redshift of the main absorption band. mdpi.com For example, the interaction of DNA-intercalating agents like acridine orange with DNA results in both bathochromic and hypochromic shifts in the absorbance spectra, which confirms the intercalation of the dye between DNA base pairs. mdpi.com
These spectral changes are indicative of a strong interaction between the acridine derivative and the biomolecule, and their magnitude can be used to quantify the extent of binding.
| Spectral Change | Description | Cause upon DNA Intercalation |
| Hypochromism | Decrease in molar absorptivity (absorption intensity). | Stacking interactions and electronic coupling between the acridine ring and DNA base pairs. |
| Bathochromic Shift | Shift of the absorption maximum to a longer wavelength (redshift). | Movement of the acridine chromophore from a polar aqueous environment to the nonpolar interior of the DNA helix. |
Isosbestic Points and Stoichiometry Determination in Binding Studies
Spectrophotometric titrations are frequently employed to study the binding equilibrium between acridine derivatives and biomolecules. During these titrations, the observation of one or more isosbestic points in the series of absorption spectra is significant. An isosbestic point is a specific wavelength at which the molar absorptivity of two or more species in equilibrium is the same.
The presence of a sharp isosbestic point indicates a simple two-state equilibrium, typically corresponding to the free drug and the bound drug. This allows for the accurate determination of the concentrations of both species. By systematically varying the concentration of the biomolecule (e.g., DNA) while keeping the drug concentration constant, one can construct binding isotherms. These plots of the fraction of bound drug versus the biomolecule concentration can be analyzed using models like the Scatchard plot to determine the binding constant (K) and the number of binding sites (n), which defines the stoichiometry of the interaction.
Fluorescence Spectroscopy for Binding and Dynamics
Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy for studying the interaction of fluorescent molecules like this compound with their biological targets.
Quenching Mechanisms of Intrinsic Fluorescence upon Interaction
The intrinsic fluorescence of 9-aminoacridine (B1665356) derivatives is often quenched upon binding to biomolecules or interacting with other molecules (quenchers). nih.gov This quenching can occur through two primary mechanisms:
Static Quenching : This occurs when the fluorophore forms a non-fluorescent ground-state complex with the quencher. nih.gov In the context of DNA binding, intercalation can lead to the formation of such a complex. Static quenching is characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime. nih.gov Studies on 9-aminoacridine with various quenchers have confirmed that static quenching, involving ground-state complex formation, is a primary mechanism. nih.gov
Dynamic Quenching : This results from collisional encounters between the excited-state fluorophore and the quencher. nwciowa.edu The collision deactivates the excited state without photon emission. Dynamic quenching leads to a decrease in both fluorescence intensity and lifetime.
By performing steady-state and time-resolved fluorescence measurements, it is possible to distinguish between these mechanisms and gain further insight into the binding process. nih.gov For instance, the interaction of 9-aminoacridine with substituted uracils was found to occur primarily through a static mechanism, as confirmed by lifetime measurements. nih.gov
| Quenching Mechanism | Description | Effect on Fluorescence Intensity | Effect on Fluorescence Lifetime |
| Static Quenching | Formation of a non-fluorescent ground-state complex between the fluorophore and quencher. nwciowa.edu | Decreases | Unchanged |
| Dynamic Quenching | Collisional deactivation of the excited fluorophore by the quencher. nwciowa.edu | Decreases | Decreases |
Fluorescence Resonance Energy Transfer (FRET) Studies for Proximity Sensing
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor fluorophore to an acceptor fluorophore without the emission of a photon. nih.gov This phenomenon can be used as a "spectroscopic ruler" to measure distances on the order of 1-10 nanometers. nih.gov
Acridine derivatives can serve as either donors or acceptors in FRET pairs, depending on their spectral properties and the selection of a suitable partner dye. For example, acridonylalanine (Acd), a fluorescent amino acid, has been used as a FRET donor with a BODIPY dye as an acceptor, with a calculated Förster distance (R₀) of 49.4 Å. nih.gov In a hypothetical FRET study involving this compound, the compound could be paired with another fluorophore attached to a biomolecule. The efficiency of energy transfer would provide precise information about the proximity and conformational changes of the interacting molecules. nih.gov
Time-Resolved Fluorescence Anisotropy for Rotational Dynamics
Time-resolved fluorescence anisotropy is a powerful technique for probing the rotational dynamics of a fluorophore and, by extension, the macromolecule to which it is bound. sif.itmdpi.com The experiment involves exciting the sample with vertically polarized light and then measuring the time-resolved decay of the emission polarized both parallel and perpendicular to the excitation polarization.
The resulting anisotropy decay provides information about the rotational correlation time (τᵣ) of the fluorophore, which is the time it takes for the molecule to rotate by approximately one radian. nih.gov This parameter is sensitive to the size and shape of the rotating molecule and the viscosity of its local environment. mdpi.comd-nb.info
When this compound binds to a large biomolecule like DNA, its rotational motion is significantly restricted. This is reflected as a much longer rotational correlation time compared to the free drug in solution. researchgate.net By analyzing the anisotropy decay, one can determine the effective size of the biomolecular complex and study phenomena such as protein folding or binding equilibria. nih.gov
| Parameter | Information Gained | Application to this compound |
| Rotational Correlation Time (τᵣ) | Size and shape of the rotating unit, local viscosity. mdpi.com | Measuring the restriction of motion upon binding to macromolecules like DNA or proteins. |
| Anisotropy Decay Profile | Details of rotational freedom and complex formation. | Differentiating between free and bound states; studying the dynamics of the binding pocket. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the interactions between small molecules and their biological targets at an atomic level. It provides detailed information on the binding site, the conformation of the bound ligand, and the kinetics of the interaction.
Ligand-observed NMR methods are particularly useful for studying the binding of small molecules like this compound to large biomolecules. Saturation Transfer Difference (STD) NMR is a prominent technique in this category that allows for the identification of the parts of a ligand that are in close proximity to its receptor. glycopedia.eunih.gov
In an STD NMR experiment, selective saturation is applied to a resonance of the macromolecular target. This saturation propagates throughout the macromolecule via spin diffusion. If a ligand is bound to the macromolecule, the saturation is transferred to the ligand protons that are in close contact with the protein or nucleic acid. When the ligand dissociates, it carries this saturation information into the bulk solution, where it can be detected as a decrease in the signal intensity for those specific protons. By comparing the spectrum with and without saturation of the receptor, a difference spectrum is obtained, which exclusively shows the signals of the binding ligand. The relative intensities of the signals in the STD spectrum reveal the binding epitope of the ligand. d-nb.info
For this compound interacting with a DNA G-quadruplex, for example, the protons on the acridine ring would be expected to show strong STD effects if the molecule intercalates or binds in a groove. The protons of the dimethylaminopropyl side chain would also show STD signals, with their intensities indicating their proximity and orientation relative to the DNA surface.
Table 1: Illustrative Saturation Transfer Difference (STD) NMR Data for this compound Binding to a DNA Target
| Ligand Proton | Chemical Shift (ppm) | Relative STD Intensity (%) | Interpretation of Proximity to Binding Site |
|---|---|---|---|
| Acridine H4, H5 | 8.2 | 100 | Strongest interaction, deepest penetration into the binding pocket. |
| Acridine H1, H8 | 7.8 | 95 | Strong interaction, close contact with the DNA surface. |
| N-CH2 (propyl) | 3.5 | 70 | Side chain is involved in binding, likely in a groove. |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR experiments that provide information about the spatial proximity of protons that are within approximately 5 Å of each other. These techniques are invaluable for determining the three-dimensional structure of a ligand-biomolecule complex in solution.
When this compound binds to DNA, intermolecular NOEs can be observed between the protons of the acridine and the protons of the DNA. For instance, cross-peaks between the aromatic protons of the acridine ring and the imino or aromatic protons of the DNA bases would provide direct evidence for intercalation. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, allowing for the calculation of intermolecular distances. This information is crucial for building accurate models of the binding mode.
NMR relaxation studies can provide insights into the kinetics and dynamics of the binding interaction. The spin-lattice (T1) and spin-spin (T2) relaxation times of the ligand's protons are sensitive to changes in the motional properties of the molecule. Upon binding to a large macromolecule, the rotational correlation time of the ligand increases significantly, leading to changes in its relaxation rates.
By measuring these relaxation parameters at different concentrations of the ligand and the receptor, it is possible to determine the association (kon) and dissociation (koff) rate constants of the binding process. These kinetic parameters provide a more complete picture of the binding event than affinity constants alone.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the structure of chiral molecules and their interactions. capes.gov.brnih.govnih.gov While this compound is itself achiral, its interaction with chiral biomolecules like DNA can be effectively monitored using CD spectroscopy.
When an achiral ligand binds to a chiral macromolecule, an induced circular dichroism (ICD) signal can be observed in the absorption bands of the ligand. This phenomenon arises from the coupling of the ligand's electronic transitions with those of the chiral environment of the binding site. The appearance of an ICD signal for this compound upon addition of DNA is a clear indication of binding. The sign and magnitude of the ICD signal can provide information about the geometry of the binding mode. For instance, intercalation of the acridine chromophore into the DNA base stack often results in a characteristic ICD spectrum.
CD spectroscopy is also a powerful tool for monitoring changes in the conformation of the biomolecule upon ligand binding. capes.gov.brnih.govnih.gov The CD spectrum of DNA is characteristic of its secondary structure (e.g., B-form, A-form, Z-form, or G-quadruplex). nih.gov The binding of this compound can induce conformational changes in the DNA, which are reflected as changes in the DNA's intrinsic CD spectrum. For example, the intercalation of a ligand into B-form DNA typically leads to an increase in the intensity of the positive band around 275 nm and a decrease in the intensity of the negative band around 245 nm, which can be attributed to an increase in the helicity and base-pair stacking. By titrating the biomolecule with the ligand and monitoring these spectral changes, one can determine the binding affinity and stoichiometry of the interaction.
Table 2: Representative Changes in the CD Spectrum of Calf Thymus DNA upon Binding of this compound
| Wavelength (nm) | Molar Ellipticity of free DNA (deg·cm²·dmol⁻¹) | Molar Ellipticity of DNA-Ligand Complex (deg·cm²·dmol⁻¹) | Interpretation |
|---|---|---|---|
| 275 | +8.0 x 10⁴ | +10.0 x 10⁴ | Increased base stacking and stabilization of the B-form helix. |
| 245 | -8.5 x 10⁴ | -7.0 x 10⁴ | Alteration in the helical twist of the DNA. |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful technique used to measure the heat changes that occur during a binding event. This allows for the direct determination of the thermodynamic parameters of an interaction.
Thermodynamic Parameters of Binding (ΔH, ΔS, ΔG)
Specific data for the change in enthalpy (ΔH), change in entropy (ΔS), and the resulting change in Gibbs free energy (ΔG) for the binding of this compound to a biological target are not available in the reviewed literature.
Stoichiometry and Multiple Binding Sites Characterization
Information regarding the binding stoichiometry (the ratio of the interacting molecules in a complex) and the characterization of any multiple binding sites for this compound, as determined by ITC, could not be found.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)
SPR and BLI are optical techniques that allow for the real-time monitoring of molecular interactions at a sensor surface. These methods are invaluable for determining the kinetics of a binding event.
Real-Time Binding Kinetics (Association and Dissociation Rates)
Specific values for the association rate constant (kₐ) and the dissociation rate constant (kₔ), which describe the rates at which the binding and unbinding events occur for this compound, are not available.
Affinity Determination (KD)
The equilibrium dissociation constant (KD), a measure of binding affinity, for this compound as determined by SPR or BLI, could not be located in the scientific literature.
Pre Clinical Development and Analog Exploration Academic Research
Synthesis and Biological Evaluation of Novel Analogs (in vitro)
The synthesis of novel analogs of 9-((3-Dimethylaminopropyl)amino)acridine is a cornerstone of its preclinical development. The core strategy involves a parallel synthetic approach where derivatives of substituted salicylic (B10762653) acids are coupled with anilines to generate various 9-chloroacridine (B74977) intermediates. These intermediates are then reacted with a library of functionalized diamines to produce the final 9-aminoacridine (B1665356) compounds. This methodology allows for rapid variation of both the tricyclic acridine (B1665455) heterocycle and the amine sidechain, facilitating a thorough exploration of the chemical space around the parent molecule. ucsf.edu
Targeted modifications of the 9-aminoacridine scaffold are pursued to improve its interaction with biological targets, such as DNA, topoisomerases, or specific proteins. frontiersin.org Research has shown that substitutions on the acridine ring and alterations to the C9 side chain can significantly influence the compound's biological activity and specificity.
One area of research involves substitutions on the acridine core. For instance, a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines were synthesized to study their DNA binding properties. Viscometric titrations with circular DNA revealed that while the binding affinities remained relatively consistent across the analogs, the DNA unwinding angle was sensitive to the substituent's nature, suggesting that modifications can alter the mode of DNA intercalation. nih.gov Other studies have synthesized derivatives such as N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), demonstrating that adding distinct chemical moieties can lead to varied biological effects, including cytotoxicity in cancer cell lines. frontiersin.orgnih.gov
Another successful strategy has been the modification of the side chain at the 9-amino position. In a notable study, in silico screening based on the structure of quinacrine, a related 9-aminoacridine, led to the identification of several analogs with enhanced specificity for inhibiting the function of FoxP3+ regulatory T cells (Tregs). rsc.org These immune cells often suppress anti-tumor immunity, and their inhibition is a key goal in immunotherapy. The study identified analogs, designated MP4 and MP5, which were over five times more potent at downregulating FoxP3 in vitro than the initial hit compound. rsc.org Mechanistic studies showed these compounds interfere with the DNA-binding activity of the FoxP3 protein. rsc.org This demonstrates how targeted modifications can shift the biological activity towards a specific and desirable molecular target.
The following table summarizes the in vitro efficacy of selected 9-aminoacridine analogs in downregulating FoxP3.
| Compound | Description | FoxP3 Downregulation IC50 (µM) | Relative Efficacy vs. QDD |
|---|---|---|---|
| QDD (Quinacrine Dihydrochloride) | Initial hit compound | ~5 µM | Baseline |
| MP4 | Analog identified from in silico search | <1 µM | >5-fold higher |
| MP5 | Analog identified from in silico search | <1 µM | >5-fold higher |
Data sourced from in vitro cell-based assays on human primary T cells. rsc.org
The presence of an amine function in this compound makes it a candidate for prodrug design, a strategy used to temporarily modify a drug to improve its properties. nih.gov Mechanistic research focuses on creating bioreversible derivatives that can remain inactive until they reach a specific physiological environment where they are converted to the active parent compound.
A primary conceptual approach for amine-containing compounds is N-acylation to form amides or carbamates. nih.gov While amides are generally stable, specific enzyme-labile linkages can be designed. Carbamates offer a more versatile approach. For example, (oxodioxolenyl)methyl carbamates are a self-immolative system where an initial esterase-triggered cleavage of a distal group initiates a cascade that ultimately releases the free amine. nih.gov Another strategy involves the formation of N-Mannich bases, which are synthesized through the reaction of the amine with an aldehyde (like formaldehyde) and an NH-acidic compound. nih.gov These prodrugs can exhibit pH-sensitive hydrolysis, potentially releasing the active drug in specific microenvironments.
Amino acids can also be utilized as promoieties. Attaching an amino acid to the parent drug could leverage endogenous nutrient transporters that are often overexpressed in certain tissues. acs.org This conceptual strategy aims to enhance uptake and achieve targeted delivery, followed by enzymatic cleavage to release the active 9-aminoacridine derivative. acs.org
Co-Administration and Combination Studies (in vitro cell models)
The in vitro evaluation of this compound and its analogs in combination with other research compounds is critical to identify potential synergistic or antagonistic interactions that could inform future therapeutic strategies.
In vitro studies have demonstrated that 9-aminoacridine (9-AA), the parent scaffold of the target compound, can act synergistically with other agents. A key example is its combination with the antibiotic rifampin (RIF). High-throughput screening of FDA-approved drugs identified 9-AA as a compound that could work synergistically with RIF against multidrug-resistant Klebsiella pneumoniae. nih.gov Checkerboard assays, which test various concentration combinations of two compounds, confirmed this synergy, yielding fractional inhibitory concentration index (FICI) values of 0.375 and 0.313 in different resistant strains, where a value ≤ 0.5 indicates strong synergism. nih.gov Furthermore, time-kill curve assays showed that the combination of sub-inhibitory concentrations of 9-AA and RIF was able to completely inhibit bacterial growth, whereas neither compound alone was effective. nih.gov This suggests that 9-AA can enhance the efficacy of existing antibiotics against resistant pathogens.
Research has also revealed that 9-aminoacridine can act as an antagonist to fundamental cellular processes. Studies in mammalian cell lines have shown that 9-aminoacridine (9AA) rapidly inhibits ribosome biogenesis. nih.govmdpi.com This effect is twofold: it inhibits the transcription of ribosomal RNA (pre-rRNA) by RNA polymerase I and also interferes with the post-transcriptional processing of already synthesized pre-rRNA. nih.govmdpi.com This antagonism of a core cellular function highlights a mechanism that could potentially interact with other agents. For example, the efficacy of compounds that rely on rapid protein synthesis for their effect could be antagonized by the presence of 9-aminoacridine. This inhibitory effect on ribosome production is a critical modality to consider when evaluating the compound's broader biological properties in combination studies. nih.gov
Delivery System Research (conceptual and in vitro studies)
To improve the properties of 9-aminoacridine and its derivatives, research has been conducted on novel drug delivery systems. nih.gov The primary goals are to enhance solubility, prolong circulation, improve accumulation at target sites, and reduce potential off-target effects. nih.govnih.gov Nanotechnology-based platforms, particularly liposomes, are a key focus of this conceptual and in vitro research. nih.govnih.gov
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Research on 9-aminoacridine (9-AA) has led to the development of specific liposomal formulations. nih.gov One study successfully prepared a 9-AA-loaded liposome (B1194612) (9-AA/L) designed to reduce the adverse effects of the free drug. To further enhance its properties, a more advanced formulation was created: a 9-AA-loaded PEG/cRGD dual-modified liposome (9-AA/L-PEG-cRGD). nih.gov The addition of polyethylene (B3416737) glycol (PEG) is a common strategy to create "stealth" liposomes that can evade the immune system and prolong circulation time. The cRGD peptide is a targeting ligand that binds to integrins, which are often overexpressed on endothelial cells in specific pathological conditions. This conceptual design aims to provide both prolonged circulation and active targeting. nih.gov These formulations represent a shift from simple drug administration to a sophisticated drug delivery strategy investigated at the in vitro level. nih.gov
Encapsulation in Nanocarriers (in vitro release, cellular uptake, and stability)
There is no specific information available in the searched academic literature concerning the encapsulation of this compound into nanocarriers. Consequently, data on its in vitro release profiles, cellular uptake mechanisms when encapsulated, and the stability of such formulations could not be found. Research in this area tends to focus on other acridine derivatives with different substitution patterns.
Conjugation Strategies for Targeted Delivery (in vitro validation)
Similarly, a review of academic research did not reveal any studies detailing the conjugation of this compound to targeting moieties for enhanced delivery to specific cells or tissues. As a result, there is no available data on the in vitro validation of such bioconjugates. The scientific exploration of acridine conjugates for targeted delivery has been documented for other compounds within the acridine family.
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data in Mechanistic Studies (in vitro, systems biology approach)
To move beyond a single-target mechanism, future research will necessitate the integration of multi-omics data to build a comprehensive, systems-level understanding of the cellular response to 9-((3-Dimethylaminopropyl)amino)acridine. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can unravel the complex network of interactions and downstream effects following drug exposure.
Transcriptomics (RNA-Seq): By analyzing the entire set of RNA transcripts, researchers can identify which genes are up- or downregulated following treatment. This would provide a global view of the cellular pathways affected by the compound's primary interaction with DNA, revealing cellular stress responses, cell cycle arrest pathways, and apoptotic signaling cascades.
Proteomics: Quantitative analysis of the proteome can confirm whether the changes observed at the transcript level translate to altered protein expression. It can also identify post-translational modifications that are critical for signaling pathways, offering deeper insights into the cellular rewiring induced by the acridine (B1665455) derivative.
Metabolomics: Studying the metabolic profile of cells can reveal how the compound impacts cellular energy production, nucleotide synthesis, and other essential metabolic functions. This is particularly relevant given that DNA damage and cell cycle arrest, known effects of acridines, are tightly linked to cellular metabolism. arabjchem.org
By integrating these multi-omics datasets, researchers can construct detailed models of the drug's mechanism of action, identify potential biomarkers for sensitivity or resistance, and discover novel, unanticipated cellular targets or pathways.
Application of Advanced Imaging Techniques for Intracellular Dynamics and Localization
Understanding where a drug goes within a cell and how it interacts with subcellular structures in real-time is crucial for elucidating its mechanism. The inherent fluorescent properties of the acridine nucleus make compounds like this compound amenable to advanced imaging techniques. rsc.orgnih.gov Future research will increasingly leverage super-resolution microscopy (SRM) to visualize these processes with unprecedented detail. nih.govnih.gov
SRM techniques, which bypass the diffraction limit of conventional light microscopy, include:
Stimulated Emission Depletion (STED) Microscopy: Offers high-speed, high-resolution imaging of live cells, enabling the tracking of fluorescently-labeled acridine molecules as they enter the cell and accumulate in specific organelles. nih.gov
Single-Molecule Localization Microscopy (SMLM): Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can achieve near-molecular resolution, making it possible to visualize the binding of individual acridine molecules to DNA strands within the nucleus. nih.gov
Structured Illumination Microscopy (SIM): Provides a twofold improvement in resolution and is well-suited for live-cell imaging, allowing for the observation of dynamic processes such as the drug's effect on nuclear morphology and chromatin structure. nih.gov
These advanced imaging modalities will allow researchers to directly observe the spatiotemporal dynamics of this compound, from its transport across the cell membrane to its engagement with its ultimate nuclear targets. This visual data is invaluable for validating molecular mechanisms and understanding the pharmacokinetics at a subcellular level. nih.gov
Development of Next-Generation Computational Models for Prediction and Design
Computational chemistry is already an integral part of acridine research, with molecular docking simulations used to predict how these compounds bind to the active sites of enzymes like topoisomerase. nih.govmdpi.com The future lies in the development of more sophisticated, next-generation computational models that incorporate machine learning (ML) and artificial intelligence (AI) to accelerate the design and optimization of novel acridine derivatives.
These advanced models will be capable of:
Predictive QSAR: Moving beyond traditional Quantitative Structure-Activity Relationship (QSAR) models, ML algorithms can analyze vast datasets to build highly accurate models that predict the biological activity of new, unsynthesized acridine analogues. nih.gov
De Novo Design: AI-driven generative models can design entirely new acridine structures optimized for specific properties, such as enhanced binding affinity to a particular target, improved selectivity, or better pharmacokinetic profiles.
Mechanism Simulation: Advanced molecular dynamics simulations can model the behavior of this compound and its targets over time, providing insights into the dynamics of DNA intercalation, enzyme inhibition, and the conformational changes involved in these processes.
ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify promising compounds and flag potential liabilities early in the drug discovery pipeline. nih.gov
By integrating these powerful computational approaches, researchers can rationalize structure-activity relationships, prioritize synthetic efforts, and design the next generation of acridine-based therapeutics with greater efficiency and a higher probability of success. nih.gov
Exploration of New Biological Targets and Pathways for Acridine Derivatives
While the interaction with DNA and topoisomerases remains the hallmark of acridine compounds, there is growing evidence that their biological activities are more diverse. researchgate.netnih.gov Future research will focus on systematically exploring new biological targets and pathways to broaden the therapeutic applications of derivatives like this compound.
The planar acridine scaffold is a versatile pharmacophore capable of interacting with various biological macromolecules. mdpi.com High-throughput screening and chemoproteomics approaches can be used to identify novel protein targets. Potential new avenues for exploration include:
Protein Kinases: Some heterocyclic compounds are known to function as protein kinase inhibitors. Screening acridine libraries against the human kinome could identify novel inhibitors of kinases involved in cancer cell proliferation and survival, such as PIM-1 kinase. acs.org
G-quadruplexes (G4): These are secondary structures found in nucleic acids, particularly in telomeres and gene promoter regions. Trisubstituted acridines have been specifically designed to target and stabilize G-quadruplexes, representing an alternative DNA-related anticancer strategy. nih.gov
Epigenetic Targets: The role of acridine derivatives in modulating the activity of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) is an underexplored area that warrants investigation.
Ribosomes and Protein Synthesis: Evidence suggests that acridines can interact with nucleic acids in ribosomes and polysomes, potentially disrupting protein synthesis. nih.gov
A summary of established and emerging biological targets for acridine derivatives is presented in the table below.
| Target Class | Specific Target(s) | Primary Effect |
| Nucleic Acids | DNA | Intercalation, disruption of replication/transcription researchgate.net |
| G-quadruplexes | Stabilization, inhibition of telomerase activity nih.gov | |
| Ribosomal RNA | Potential disruption of protein synthesis nih.gov | |
| Enzymes | Topoisomerase I & II | Inhibition of DNA relaxation and re-ligation, leading to DNA strand breaks rsc.orgnih.gov |
| Telomerase | Inhibition, leading to telomere shortening rsc.orgmdpi.com | |
| Cholinesterases (AChE, BChE) | Inhibition, relevant for neurodegenerative diseases rsc.org | |
| Protein Kinases (e.g., PIM-1) | Inhibition of signaling pathways acs.org |
By expanding the search for biological targets, researchers may uncover novel mechanisms of action and position acridine derivatives for use in new therapeutic contexts beyond their traditional roles.
Methodological Innovations in Acridine Research and Characterization
Progress in understanding and developing acridine-based compounds is intrinsically linked to methodological innovations in both their synthesis and characterization.
Innovations in Synthesis:
Green Chemistry: Future synthetic routes will focus on sustainability, employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to classical methods like the Bernthsen or Ullmann reactions. researchgate.netresearchgate.net
Combinatorial Chemistry: The development of high-throughput synthetic methodologies will enable the rapid generation of large, diverse libraries of acridine derivatives. This is essential for exploring the vast chemical space around the acridine scaffold and for conducting comprehensive structure-activity relationship (SAR) studies. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction conditions, which can be applied to optimize the production of lead acridine compounds.
Innovations in Characterization:
Advanced Spectroscopy: The characterization of novel acridines and their interactions with biological targets will benefit from advanced analytical techniques. For instance, transient absorption spectroscopy has been crucial in characterizing the excited states of acridine radicals, revealing their potential as potent photoreductants. unc.eduresearchgate.net
Biophysical Techniques: A suite of biophysical methods, including UV-Vis spectroscopy, circular dichroism, and thermal denaturation assays, are used to precisely quantify the DNA binding properties of new derivatives. nih.gov Electrophoretic mobility shift assays are standard for confirming the inhibition of enzymes like topoisomerase. nih.gov
High-Throughput Screening (HTS): The development of robust HTS assays is critical for evaluating large compound libraries against new biological targets, enabling the rapid identification of promising hits for further development.
These methodological advancements will streamline the entire discovery and development pipeline, from the initial design and synthesis of novel compounds to their detailed biological and mechanistic characterization.
Q & A
Q. What are the optimal synthetic routes for 9-((3-Dimethylaminopropyl)amino)acridine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution of 9-chloroacridine derivatives with 3-dimethylaminopropylamine. Critical steps include:
- Using anhydrous solvents (e.g., DMF or ethanol) to prevent hydrolysis of intermediates .
- Reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Purification via column chromatography or recrystallization to isolate the product from unreacted amines and acridine precursors . Example protocol:
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 9-chloroacridine + 3-dimethylaminopropylamine | Ethanol, 70°C, 12 hrs | 65–75 | |
| Post-reaction neutralization | HCl to pH 6–7 | — |
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- ¹H NMR : Confirms substitution patterns (e.g., acridine ring protons at δ 7.8–8.5 ppm; propylamine chain protons at δ 2.1–3.3 ppm) .
- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity of this compound analogs?
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. nitro groups) alter intercalation efficiency with DNA .
- Assay conditions : Varying pH or ionic strength impacts binding affinity. For example, fluorescence quenching studies show 10–30% variability under different buffer systems .
- Purity thresholds : Impurities >5% (e.g., unreacted 9-chloroacridine) can skew cytotoxicity results . Mitigation strategies include standardizing assay protocols and verifying purity via HPLC .
Q. What methodological improvements enhance the electrochemical stability of this compound in redox studies?
- Redox potential tuning : Introducing electron-withdrawing groups (e.g., nitro) shifts reduction potentials by 0.2–0.5 V, improving stability in aqueous media .
- Protective ligands : Co-administration of cyclodextrins reduces aggregation-induced quenching in fluorescence assays .
- pH control : Stability increases at pH 7–8 due to minimized protonation of the dimethylamino group .
Q. How can researchers optimize this compound for chemiluminescence-based DNA detection?
- Derivatization : Conjugation with azidomethylphenyl groups (via Scheme 3 in ) enhances DNA intercalation efficiency by 40% .
- Signal amplification : Combining with H₂O₂-KOH systems increases luminescence intensity 5-fold compared to standalone use .
- Interference mitigation : Pre-treatment with EDTA removes metal ions that quench signals .
Experimental Design & Error Analysis
Q. What systematic errors commonly affect fluorescence quantification of this compound, and how can they be addressed?
- Inner-filter effects : High sample absorbance at excitation wavelengths (>0.1 AU) reduces signal accuracy. Dilution or cuvette pathlength adjustment minimizes this .
- Photobleaching : Continuous UV exposure degrades acridine rings. Use pulsed light sources or antifade reagents .
- Quenching by solvents : Ethanol reduces fluorescence by 20% vs. aqueous buffers. Opt for PBS or Tris buffers .
Q. What strategies improve the reproducibility of this compound synthesis across labs?
- Stoichiometric control : Maintain a 1:1.2 molar ratio of 9-chloroacridine to 3-dimethylaminopropylamine to avoid excess amine byproducts .
- Moisture-free conditions : Use molecular sieves or inert gas purging to prevent hydrolysis of intermediates .
- Cross-lab validation : Share NMR and HPLC data via open-access platforms to benchmark purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
